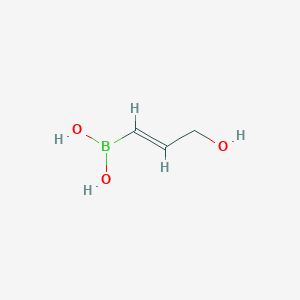
4-Aminoazobenzene hydrochloride
概要
説明
4-Aminoazobenzene hydrochloride: is a synthetic compound with the chemical formula C12H12ClN3. It is characterized by its yellow crystalline appearance and is known for its applications in dye synthesis . This compound contains both amino and azo functional groups, which contribute to its unique chemical properties and reactivity.
作用機序
Target of Action
Azobenzenes, the class of compounds to which 4-aminoazobenzene hydrochloride belongs, are known for their rich chemistry and versatile design . They have been used in various applications, including textiles, cosmetics, food, medicine, energy, and photonics .
Mode of Action
The mode of action of this compound is primarily through its ability to form complex structures with other compounds. For instance, it has been shown to form an inclusion complex with cucurbit7uril in acidic solutions . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new structures or compounds .
Biochemical Pathways
Azobenzenes are known to be involved in various chemical reactions, including photoisomerization . This process involves the conversion of one isomer into another in response to light, which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its triple point temperature and critical density, have been critically evaluated . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that azobenzenes can undergo photoisomerization , a process that could potentially lead to changes at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to have a high affinity for cucurbit7uril in acidic solutions . Additionally, it’s known to be resistant to light, which is due to its high resistance to oxidation and reduction reactions . These factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
4-Aminoazobenzene hydrochloride plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a negative ion matrix to enhance the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanisms can vary widely depending on the specific context and the other molecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific effects can vary depending on the specific animal model and the conditions of the study.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can vary depending on the specific context and the other molecules involved.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways . This includes interactions with various transporters and binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific context. It can be directed to specific compartments or organelles by various targeting signals or post-translational modifications . The specific localization can have significant effects on its activity or function.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Aminoazobenzene hydrochloride typically involves the following methods:
Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This method involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods:
In industrial settings, this compound is produced by diazotizing aniline hydrochloride and coupling it with aniline. The reaction is carried out at 30-40°C for 2-3 hours, followed by acidification to form the hydrochloride salt .
化学反応の分析
Types of Reactions:
Oxidation: 4-Aminoazobenzene hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced to form paraphenylenediamine, which is used in hair dyes.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and zinc dust.
Substitution Reactions: These reactions often involve reagents such as halogens and sulfonyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Paraphenylenediamine and other reduced derivatives.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
4-Aminoazobenzene hydrochloride is widely used as a dye in various chemical applications. It is also used in the synthesis of other azo compounds and as a reagent in analytical chemistry.
Biology:
In biological research, this compound is used to study the binding interactions with various biomolecules. It is also used in the development of biosensors and diagnostic assays .
Medicine:
This compound has been studied for its potential use in drug delivery systems and medical imaging. It is also used in the development of photoswitchable drugs .
Industry:
This compound is used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and coatings.
類似化合物との比較
Azobenzene: Similar to 4-Aminoazobenzene hydrochloride but lacks the amino group.
4-Hydroxyazobenzene: Similar structure but contains a hydroxy group instead of an amino group.
4-Nitroazobenzene: Contains a nitro group instead of an amino group.
Uniqueness:
This compound is unique due to the presence of both amino and azo functional groups, which contribute to its distinct chemical properties and reactivity. This compound’s ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive materials .
特性
IUPAC Name |
4-phenyldiazenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTYZIRLUBHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883975 | |
| Record name | 4-Aminoazobenzene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-98-5 | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aminoazobenzene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylazo)anilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3-Hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B3021486.png)
![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)







